Grosheimin
Overview
Description
Grosheimin is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its biochemical and physiological effects. The purpose of
Scientific Research Applications
Reference Standards in Pharmacopoeia
Grosheimin has been utilized in the development of reference standards for quality control of domestic herbal medicines in Kazakhstan. This involves the method of allocation and purification of grosheimin, using techniques like centrifugal distribution chromatography and high-performance liquid chromatography. These developments are significant for introducing reference standards to the Pharmacopoeia of Kazakhstan, ensuring quality control in pharmaceutical production, particularly in new pharmaceuticals from Chartolepis intermedia Boiss. and Saussurea salsa (Pall.) Spreng (Adekenova, 2016).
Role in Total Syntheses of Guaianolides
Grosheimin has been a key focus in the diastereoselective synthesis of various guaianolides. The process involves an efficient diastereoselective allylation of aldehydes, which has enabled the first asymmetric total synthesis of grosheimin. This synthesis is essential for the broader field of organic chemistry and the potential development of new pharmaceutical compounds (Fernandes & Ramakrishna, 2022).
Antifeedant and Antibacterial Properties
Grosheimin has shown promising results in antifeedant and antibacterial activities. It has been effective as a deterrent against storage pests and demonstrated a wide spectrum of antibacterial activity. This highlights its potential as a bioactive compound in agricultural pest control and antibacterial applications (Mazur et al., 2016).
Large-Scale Purification for Research and Industrial Use
The large-scale purification of grosheimin from the Chartolepis intermedia Boiss. plant has been described, showcasing methods that produce high-purity grosheimin. This purification is crucial for its use in both research and potential industrial applications, enabling the production of significant quantities of grosheimin for various purposes (Adekenova et al., 2015).
Influence on Bitter Taste Perception
Grosheimin's role in bitter taste perception has been studied, especially in the context of genetic polymorphisms in bitter taste receptor genes. This research is significant in understanding individual variations in bitter taste perception, which can have broader implications in food science and nutrition (Roudnitzky et al., 2015).
Hepatitis C Virus Inhibition
Grosheimin has shown effectiveness in inhibiting the Hepatitis C virus, particularly in the early steps of the HCV life cycle. This discovery is pivotal in the search for new anti-HCV therapeutics, with grosheimin being a promising candidate for further development as an entry inhibitor of HCV infection (Elsebai et al., 2015).
properties
IUPAC Name |
(3aR,4S,6aR,9S,9aR,9bR)-4-hydroxy-9-methyl-3,6-dimethylidene-3a,4,5,6a,7,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-6-4-11(17)13-8(3)15(18)19-14(13)12-7(2)10(16)5-9(6)12/h7,9,11-14,17H,1,3-5H2,2H3/t7-,9+,11+,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMIBVIKXJJQQJ-MSOSQAFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC1=O)C(=C)CC(C3C2OC(=O)C3=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@@H](CC1=O)C(=C)C[C@@H]([C@@H]3[C@@H]2OC(=O)C3=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60945165 | |
Record name | Groshemin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Grosheimin | |
CAS RN |
22489-66-3 | |
Record name | (3aR,4S,6aR,9S,9aR,9bR)-Octahydro-4-hydroxy-9-methyl-3,6-bis(methylene)azuleno[4,5-b]furan-2,8(3H,4H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22489-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grosheimin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022489663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Groshemin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60945165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GROSHEIMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML3SLU81RH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.